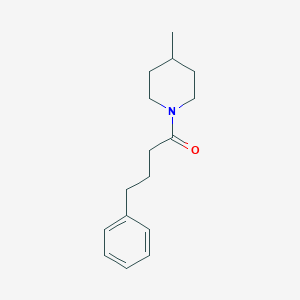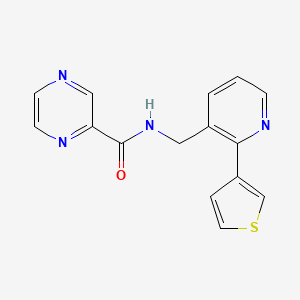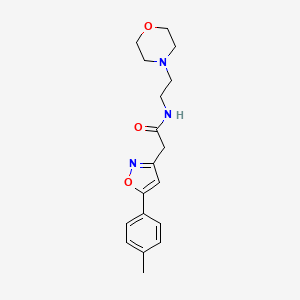
avermectin B1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avermectin B1 is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is a mixture of two homologues, B1a and B1b, and is widely used as an anthelmintic and insecticidal agent. This compound has potent activity against a broad spectrum of nematodes and arthropod parasites, making it valuable in agriculture and veterinary medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of avermectin B1 typically involves the fermentation of Streptomyces avermitilis. The process includes the following steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium under controlled conditions to produce the fermentation broth containing this compound.
Extraction: The mycelium is separated from the broth and dried. The dried mycelium is then extracted using solvents such as methanol or toluene.
Purification: The extract is concentrated and subjected to crystallization. Ethanol is often added to the solution, which is then heated and cooled to induce crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used for the quantitative determination and purification of the compound .
Analyse Des Réactions Chimiques
Avermectin B1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different biological activities. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the double bonds in the this compound structure, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions are often derivatives of this compound with enhanced or modified biological activities .
Applications De Recherche Scientifique
Avermectin B1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: this compound is employed in research on parasitic infections and the development of antiparasitic agents.
Agriculture: this compound is used as a pesticide to control pests and parasites in crops and livestock.
Mécanisme D'action
Avermectin B1 exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, causing an influx of chloride ions into the cells. The resulting hyperpolarization leads to paralysis and death of the parasites. Mammals are not affected because they do not possess these specific chloride channels .
Comparaison Avec Des Composés Similaires
Ivermectin: A semi-synthetic derivative of avermectin B1 with similar anthelmintic properties.
Selamectin: Used primarily in veterinary medicine for the treatment of parasitic infections in pets.
Doramectin: Another derivative used in livestock for its broad-spectrum antiparasitic activity
Compared to these compounds, this compound is unique in its specific combination of B1a and B1b homologues, which contribute to its potent biological activity and broad-spectrum efficacy .
Propriétés
Numéro CAS |
65195-55-3; 71751-41-2 |
|---|---|
Formule moléculaire |
C95H142O28 |
Poids moléculaire |
1732.153 |
Nom IUPAC |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14.C47H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38;1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3;11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b13-12+,27-15+,32-14+;12-11+,26-14+,31-13+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+;25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m00/s1 |
Clé InChI |
IBSREHMXUMOFBB-JFUDTMANSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2971753.png)



![8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2971759.png)


![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2971763.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2971764.png)
![N-(2-carbamoylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2971769.png)

